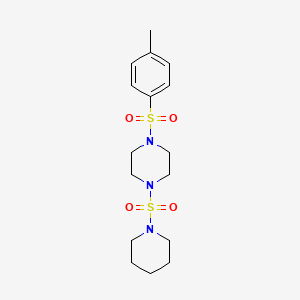

1-(4-methylbenzenesulfonyl)-4-(piperidine-1-sulfonyl)piperazine

Descripción

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S2/c1-15-5-7-16(8-6-15)24(20,21)17-11-13-19(14-12-17)25(22,23)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLNQLLELVVHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-methylbenzenesulfonyl)-4-(piperidine-1-sulfonyl)piperazine typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with piperazine in the presence of a base to form the intermediate product. This intermediate is then reacted with piperidine-1-sulfonyl chloride under controlled conditions to yield the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(4-methylbenzenesulfonyl)-4-(piperidine-1-sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit oxidative phosphorylation (OXPHOS), a metabolic pathway that cancer cells often rely on for energy production. In particular, compounds similar to 1-(4-methylbenzenesulfonyl)-4-(piperidine-1-sulfonyl)piperazine have shown promise in selectively targeting cancer cells by disrupting their energy metabolism, leading to reduced tumor growth .

1.2. CCR5 Antagonism

The compound has also been studied as a potential CCR5 antagonist. CCR5 is a chemokine receptor that plays a crucial role in the immune response and is a co-receptor for HIV entry into cells. By inhibiting this receptor, the compound may offer therapeutic benefits in treating HIV infections and related conditions .

Biological Studies

2.1. Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of sulfonamide derivatives, including this compound, is essential for optimizing their biological activity. Research has shown that modifications to the piperazine and piperidine rings can significantly impact potency and selectivity against specific biological targets .

2.2. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit cell proliferation in various cancer cell lines. For example, one study reported that a related compound exhibited an IC50 value of 0.58 μM against pancreatic cancer cells, indicating strong anticancer activity . Such findings underscore the importance of further exploring these compounds for potential therapeutic applications.

4.1. OXPHOS Inhibition Study

A recent study focused on the discovery and optimization of benzene-1,4-disulfonamides as OXPHOS inhibitors revealed that compounds with similar structural features to this compound could significantly inhibit mitochondrial function in cancer cells, leading to decreased ATP production and increased apoptosis .

4.2. CCR5 Antagonist Development

In research aimed at developing effective CCR5 antagonists, compounds structurally related to this sulfonamide have been synthesized and evaluated for their ability to block HIV entry into host cells. These studies indicate that modifications to the sulfonamide moiety can enhance binding affinity and specificity towards CCR5 .

Mecanismo De Acción

The mechanism of action of 1-(4-methylbenzenesulfonyl)-4-(piperidine-1-sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Structural Similarities and Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Lipophilicity : Benzyl or aryl substituents (e.g., in ) increase lipophilicity compared to the target compound’s dual sulfonyl groups.

- Electronic Effects : Nitro or electron-withdrawing groups (e.g., in ) enhance reactivity in electrophilic substitutions.

- Biological Targeting: Radiolabeled analogs (e.g., ) demonstrate utility in diagnostic imaging, while thiadiazole derivatives (e.g., ) prioritize antibacterial activity.

Physicochemical Properties

Trends :

- Increased molecular weight correlates with reduced aqueous solubility.

- Aryl substituents (e.g., benzyl in ) improve organic solvent compatibility.

Actividad Biológica

1-(4-Methylbenzenesulfonyl)-4-(piperidine-1-sulfonyl)piperazine is a sulfonamide derivative belonging to the piperazine class, recognized for its diverse pharmacological properties. The compound's unique structure, characterized by a piperazine core substituted with both piperidine and methylbenzenesulfonyl groups, contributes significantly to its biological activity. This article explores the compound's synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.

- Molecular Formula : C16H25N3O4S2

- Molecular Weight : 387.51 g/mol

- CAS Number : 701926-98-9

The compound's structure allows it to engage in nucleophilic substitution reactions, which are essential for modifying its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent sulfonylation. The reaction conditions such as temperature and solvent choice significantly influence the yield and purity of the final product.

Research indicates that compounds like this compound primarily modulate neurotransmitter systems. Specifically, they may interact with dopamine receptors, which is crucial for their potential therapeutic effects in treating various neurological disorders such as depression and anxiety .

Antibacterial Activity

The compound has shown promising antibacterial properties. In studies evaluating various sulfonamide derivatives, it was noted that compounds with similar structural features exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial enzyme systems .

Enzyme Inhibition

Inhibition studies have demonstrated that this compound can act as an effective inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The inhibitory activity was quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For example, related compounds have shown IC50 values ranging from 0.63 µM to 2.14 µM against AChE .

Anticancer Activity

The potential anticancer properties of this compound have been explored through in vitro assays. Compounds within this class have been evaluated for their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Preliminary results suggest that modifications in the sulfonamide moiety can enhance anticancer efficacy .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). It was found that these compounds can protect against neurodegeneration, highlighting their potential in treating neuropsychiatric disorders .

Antibacterial Screening

In a comparative study of various piperazine derivatives, including this compound, antibacterial activity was assessed against multiple strains. The results indicated that while some derivatives showed strong activity against E. coli and Staphylococcus aureus, others were less effective, emphasizing the importance of structural variations in biological activity .

Summary Table of Biological Activities

| Activity Type | Targeted Enzyme/Pathway | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antibacterial | Various bacterial strains | Moderate to Strong | Effective against Salmonella typhi |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.63 - 2.14 | Potential use in Alzheimer's treatment |

| Anticancer | Carbonic Anhydrase IX (CA IX) | Not specified | Promising results in preliminary studies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-methylbenzenesulfonyl)-4-(piperidine-1-sulfonyl)piperazine, and how can reaction conditions be tailored to improve yield?

- Methodology : Multi-step synthesis typically involves sequential sulfonylation of the piperazine core. For example:

Step 1 : Sulfonylation of piperazine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .

Step 2 : Secondary sulfonylation with piperidine-1-sulfonyl chloride in polar aprotic solvents (e.g., acetonitrile) at room temperature, with rigorous pH control to avoid over-sulfonylation .

- Key Considerations : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Monitor intermediates via TLC or HPLC to ensure purity >95% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify sulfonyl group positions and piperazine/piperidine ring conformations. Look for characteristic deshielded protons near sulfonyl groups (δ 3.0–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 401.1) and isotopic patterns .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with chloride counterions) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Adjust solvent systems for biological assays using co-solvents like PEG-400 .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Degradation pathways include hydrolysis of sulfonyl groups under acidic/basic conditions. Store at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for analogs of this compound?

- Approach :

Substituent Variation : Compare analogs with modified aryl sulfonyl or piperidine groups. For example, replacing 4-methylbenzenesulfonyl with 4-fluorophenylsulfonyl alters receptor binding affinity .

Functional Assays : Use radioligand binding (e.g., H-spiperone for dopamine receptors) or enzymatic inhibition assays (e.g., kinase panels) to quantify potency shifts .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft ) parameters with activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptors (e.g., serotonin 5-HT or σ-1 receptors). Focus on sulfonyl-oxygen interactions with Lys or Arg residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous lipid bilayers .

- Validation : Cross-reference with experimental IC values from patch-clamp or SPR (surface plasmon resonance) studies .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

- Experimental Design :

Cell Panel Diversity : Test across lines with varying expression of ABC transporters (e.g., MDR1-overexpressing KB-V1 vs. parental KB-3-1) to assess efflux effects .

Mechanistic Profiling : Combine RNA-seq and metabolomics to identify off-target pathways (e.g., oxidative stress response in HepG2 cells) .

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to differentiate cell line-specific effects (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.